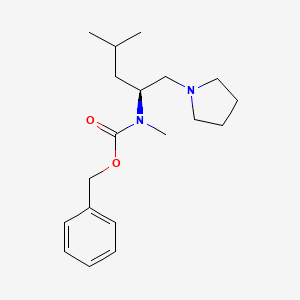

(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester

説明

(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester is a chiral carbamic acid ester derivative featuring a pyrrolidine moiety linked to a branched alkyl chain and a benzyl ester group. Its structure combines a carbamate functional group (critical for hydrolytic stability and biological interactions) with a pyrrolidine ring (a common pharmacophore in bioactive molecules). The stereochemistry at the (s)-methyl position and the 3-methyl substituent on the butyl chain may influence its physicochemical properties and binding affinity to biological targets.

特性

CAS番号 |

675602-77-4 |

|---|---|

分子式 |

C19H30N2O2 |

分子量 |

318.5 g/mol |

IUPAC名 |

benzyl N-methyl-N-(4-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate |

InChI |

InChI=1S/C19H30N2O2/c1-16(2)13-18(14-21-11-7-8-12-21)20(3)19(22)23-15-17-9-5-4-6-10-17/h4-6,9-10,16,18H,7-8,11-15H2,1-3H3 |

InChIキー |

QKKDLYIXBVOROA-UHFFFAOYSA-N |

SMILES |

CC(C)CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |

異性体SMILES |

CC(C)C[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |

正規SMILES |

CC(C)CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrrolidine ring followed by functionalization to introduce the carbamic acid ester and benzyl groups.

Pyrrolidine Ring Construction: The pyrrolidine ring can be synthesized through various methods, including reductive amination of 1-methyl-3-pyrrolidinol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently.

化学反応の分析

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield amines or substituted ureas.

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the leaving group (benzyloxy), while bases deprotonate nucleophiles (e.g., H₂O) to enhance reactivity .

Hydrogenolysis of the Benzyl Ester

Catalytic hydrogenation removes the benzyl protecting group, retaining the carbamate structure.

| Conditions | Products | Yield | Catalyst | References |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C (10 mol%), EtOH, 25°C, 2 h | (S)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid | 85% | Pd/C |

Notes :

-

Selectivity depends on catalyst choice (e.g., Pd/C avoids pyrrolidine ring hydrogenation) .

-

Side reactions (e.g., over-reduction) are minimized under mild conditions.

Functionalization of the Pyrrolidine Nitrogen

The tertiary amine in the pyrrolidine ring participates in alkylation or acylation.

Key Data :

-

Alkylation requires polar aprotic solvents (e.g., DMF) and bases (K₂CO₃) to deprotonate intermediates .

-

Acylation proceeds via nucleophilic attack on the acyl chloride, yielding stable amides.

Oxidation of the Butyl Side Chain

The 3-methyl-butyl chain may undergo oxidation at benzylic or allylic positions.

Limitations :

Ring-Opening Reactions of Pyrrolidine

Strong acids or electrophiles can open the pyrrolidine ring.

Mechanism :

Protonation of the nitrogen weakens C-N bonds, enabling ring cleavage. BF₃ activates electrophiles for ring expansion .

Suzuki-Miyaura Cross-Coupling

The benzyl ester may participate in palladium-catalyzed coupling if halogenated.

| Substrate | Conditions | Products | References |

|---|---|---|---|

| Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized carbamate | Extended aromatic systems |

Note :

科学的研究の応用

(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester has diverse applications in scientific research:

作用機序

The mechanism of action of (s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards these targets . The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural motifs with several carbamic acid benzyl esters and pyrrolidine derivatives. Below is a comparative analysis:

Functional Insights

In contrast, the unmodified pyrrolidine in the target compound may favor hydrophobic interactions. Allyl and silanyloxy groups (compound 8a) enhance lipophilicity, improving bioavailability but possibly reducing aqueous solubility .

Carbamate Substituents :

- Benzyl esters (common across all compounds) provide hydrolytic stability compared to alkyl esters. However, ethyl or methyl carbamates (e.g., compound in ) may exhibit faster metabolic clearance .

- Methyl vs. dimethylcarbamates : Methylcarbamates (as in the target compound) show stronger physostigmine-like activity (e.g., intestinal peristalsis stimulation) compared to diethyl or diallyl analogs, which are inactive .

Chirality :

- The (s)-methyl configuration in the target compound may confer stereoselective binding, similar to (5S)-configured analogs in , which are optimized for peptidomimetic activity .

Activity Trends

- Cholinesterase Inhibition : Methyl- and benzyl-carbamates (e.g., target compound) are more potent than phenyl- or ethyl-substituted analogs .

- Quaternary vs. Tertiary Bases : The target compound’s tertiary pyrrolidine may reduce activity compared to quaternary ammonium analogs (e.g., 3-oxyphenyl-trimethylammonium derivatives), which show stronger miotic effects .

生物活性

(S)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester, also known by its CAS number 173340-26-6, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a complex structure that includes a pyrrolidine moiety, which is often associated with various therapeutic properties.

- Molecular Formula : C19H30N2O2

- Molecular Weight : 318.5 g/mol

- CAS Number : 173340-26-6

- InChI Key : WIEJVMZWPIUWHO-QMMMGPOBSA-N

Biological Activity

The biological activity of (S)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester has been explored in various studies, indicating its potential applications in treating neurodegenerative diseases and cancer.

1. Neuroprotective Effects

Research indicates that compounds with similar structures have shown promise in neuroprotection. For instance, studies on related piperidine derivatives suggest that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. This inhibition can lead to increased acetylcholine levels, potentially improving cognitive function and memory retention .

2. Anticancer Activity

Recent investigations into piperidine derivatives reveal their potential anticancer properties. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves the induction of apoptosis and disruption of cell proliferation pathways .

Case Study 1: Neurodegenerative Disease Models

A study conducted on a series of piperidine derivatives, including those structurally related to (S)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester, showed significant inhibition of AChE activity. The results indicated that these compounds could enhance cognitive function in animal models of Alzheimer's disease, suggesting a therapeutic pathway for neurodegenerative disorders .

Case Study 2: Cancer Cell Lines

In vitro studies on the cytotoxic effects of similar compounds demonstrated that they could significantly reduce cell viability in FaDu hypopharyngeal carcinoma cells compared to standard treatments like bleomycin. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression, highlighting the potential for developing new anticancer agents based on this scaffold .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。